molecular formula C13H8ClN3OS B5784272 N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide

N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide

Cat. No. B5784272
M. Wt: 289.74 g/mol
InChI Key: OUDJZGVZIXBKRQ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the benzothiazole family, which has been shown to possess a wide range of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and plays a critical role in the survival of cancer cells. Inhibition of PARP by N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor effects, N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide has been shown to possess antibacterial and antiviral properties. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide is its high potency and selectivity for PARP inhibition. This makes it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide. One of the most promising areas of research is the development of combination therapies using N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide and other chemotherapeutic agents. Another area of research is the development of novel PARP inhibitors with improved solubility and pharmacokinetic profiles. Finally, the potential use of N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide in the treatment of inflammatory diseases warrants further investigation.

Synthesis Methods

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide involves the reaction of 6-chloro-2-aminobenzothiazole with nicotinoyl chloride in the presence of triethylamine. The resulting compound is then reacted with ethylene glycol to form N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide. The purity of the synthesized compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide exerts its antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, N-(6-chloro-1,3-benzothiazol-2-yl)nicotinamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-9-3-4-10-11(6-9)19-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJZGVZIXBKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

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